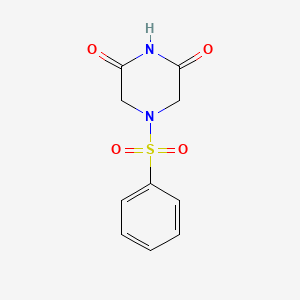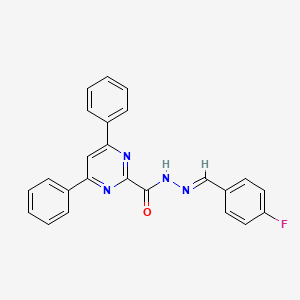![molecular formula C20H32N2O3 B5514090 [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)
[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This molecule represents a complex organic compound that may exhibit unique chemical and physical properties due to its intricate structure. Although the direct literature on this specific compound is limited, insights can be drawn from related research on compounds with similar structural motifs, including pyrrolidine, piperidine, and furoyl functional groups. These insights help understand the synthesis, structural characteristics, chemical behaviors, and properties of similar complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol" often involves multi-step organic reactions, including chiral chromatography, hydrogenation, and reactions with specific acid chlorides or sulfonyl chlorides to introduce various functional groups (Huichun Zhu et al., 2009), (S. Naveen et al., 2015). These methods typically yield highly specific configurations and functionalizations, crucial for the compound's activity and properties.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined by X-ray crystallography, showcasing features like chair conformations of piperidine rings and specific geometries around sulfur atoms, if present (S. Naveen et al., 2015), (H. R. Girish et al., 2008). These structural details help predict the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds like "[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol" often include nucleophilic substitutions, esterifications, and the formation of hydrogen bonds, contributing to the compound's stability and reactivity. The presence of specific functional groups can also lead to unique reactions under certain conditions (M. Ammirati et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, the chair conformation of piperidine rings and the specific stereochemistry can affect the compound's solubility and melting point. The presence of hydrogen bonds within the structure or with solvent molecules can significantly impact these properties as well (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are dictated by the functional groups present in the compound. The analysis of related structures shows that the presence of furoyl, piperidinyl, and pyrrolidinyl groups can lead to specific reactivities, such as susceptibility to hydrolysis or participation in cycloaddition reactions. The electronic properties of these groups can also influence the compound's stability and reactivity in chemical transformations (Yuhki Mitsumoto & M. Nitta, 2004).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research in the field of organic synthesis has led to the development of methods for constructing complex structures related to [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol. For instance, studies on the nucleophile-assisted cyclization of β-propargylamino acrylic compounds catalyzed by gold(I) have enabled the rapid construction of multisubstituted tetrahydropyridines and their fused derivatives. These synthetic pathways provide valuable insights into the construction of molecules with a similar structural framework, demonstrating potential applications in the development of pharmacophores and other bioactive compounds (Matouš et al., 2020).
Catalytic Transformations
The catalytic N-alkylation of amines with primary alcohols over halide clusters has been explored, indicating a method for functionalizing nitrogen-containing compounds similar to [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol. This research demonstrates the utility of halide clusters as catalysts in the selective N-methylation of piperidine, yielding N-methylpiperidine with high selectivity, which underscores the potential for selective modification of nitrogen-containing rings in complex molecules (Kamiguchi et al., 2007).
Electrophilic Substitution Reactions
Investigations into the electrochemical oxidation of piperidin-4-ones in the presence of sodium halide-base systems have shown that such reactions can lead to α-hydroxyketals, demonstrating the versatility of electrochemical methods in modifying piperidine derivatives. This could provide a pathway for the functionalization or modification of compounds structurally related to [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol (Elinson et al., 2006).
Propriétés
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-14(2)19-9-18(15(3)25-19)20(24)22-11-16(17(12-22)13-23)10-21-7-5-4-6-8-21/h9,14,16-17,23H,4-8,10-13H2,1-3H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQNJUXSUSETME-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CC(C(C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)
![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)
![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)